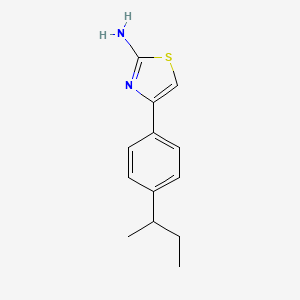

4-(4-Sec-butylphenyl)-1,3-thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Sec-butylphenyl)-1,3-thiazol-2-amine (4-SBT) is an organic compound that belongs to the thiazole family. It is an important intermediate in the synthesis of a variety of pharmaceuticals and other compounds. 4-SBT has been extensively studied and used in a number of scientific research applications, such as in organic synthesis, drug discovery, and as a reagent for the analysis of various compounds.

Applications De Recherche Scientifique

Corrosion Inhibition Studies

4-(4-Sec-butylphenyl)-1,3-thiazol-2-amine and its derivatives have been investigated for their potential as corrosion inhibitors. A study by Kaya et al. (2016) explored the inhibition performances of thiazole and thiadiazole derivatives, including similar compounds, against corrosion of iron. They utilized density functional theory (DFT) calculations and molecular dynamics simulations to predict their effectiveness, indicating a possible application for 4-(4-Sec-butylphenyl)-1,3-thiazol-2-amine in protecting metal surfaces from corrosion (Kaya et al., 2016).

Synthesis and Computational Analysis

Adeel et al. (2017) synthesized aminothiazole derivatives and analyzed them using X-ray crystallography and various computational methods, including density functional theory. These compounds, including ones similar to 4-(4-Sec-butylphenyl)-1,3-thiazol-2-amine, were studied for their optimized geometry, electronic, and spectroscopic properties (Adeel et al., 2017).

Application in Security Inks

Xiao-lin Lu & Xia (2016) prepared a novel V-shaped molecule similar to 4-(4-Sec-butylphenyl)-1,3-thiazol-2-amine and its isomer for potential use as security ink. The study highlighted the molecule's morphology-dependent fluorochromism, which could be triggered by mechanical force or pH changes, making it a potential candidate for security and anti-counterfeiting applications (Xiao-lin Lu & Xia, 2016).

Molecular Structure Investigation

Özdemir et al. (2009) conducted a thorough investigation of the molecular and electronic structure of a compound structurally related to 4-(4-Sec-butylphenyl)-1,3-thiazol-2-amine. Their research included NMR, IR, and X-ray diffraction studies, providing insights into the molecular geometry and electronic properties of such compounds (Özdemir et al., 2009).

Antitumor Activity Studies

A study by Jiao et al. (2015) synthesized and explored the antitumor activity of a compound closely related to 4-(4-Sec-butylphenyl)-1,3-thiazol-2-amine. They determined its crystal structure and found that it exhibited significant antitumor activity against certain cell lines, suggesting potential therapeutic applications (Jiao et al., 2015).

Antibacterial Activity

Research by Uwabagira et al. (2018) on a compound structurally similar to 4-(4-Sec-butylphenyl)-1,3-thiazol-2-amine indicated its potential antibacterial activity. They synthesized the compound and tested it against bacterial strains like Staphylococcus aureus, showing its applicability in antimicrobial contexts (Uwabagira et al., 2018).

Propriétés

IUPAC Name |

4-(4-butan-2-ylphenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S/c1-3-9(2)10-4-6-11(7-5-10)12-8-16-13(14)15-12/h4-9H,3H2,1-2H3,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOPCRGVEWBRJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)C2=CSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373834 |

Source

|

| Record name | 4-[4-(Butan-2-yl)phenyl]-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Sec-butylphenyl)-1,3-thiazol-2-amine | |

CAS RN |

351982-40-6 |

Source

|

| Record name | 4-[4-(Butan-2-yl)phenyl]-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)